

Application Notes and Protocols for Electroplating Copper Beryllium Contacts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: COPPER BERYLLIUM

Cat. No.: B1143545

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical parameters for the electroplating of **copper beryllium** (BeCu) contacts. The following sections outline the necessary steps, from surface preparation to final plating, to achieve high-quality, reliable coatings for demanding applications in research and development, including sensitive electronic equipment and instrumentation.

Introduction to Electroplating on Copper Beryllium

Copper beryllium alloys are widely used for electrical contacts due to their unique combination of high strength, excellent electrical conductivity, and good fatigue resistance.^{[1][2]} However, the presence of beryllium oxide on the surface after heat treatment presents a significant challenge for electroplating.^[1] A critical preparatory step is therefore required to remove this oxide layer and create a copper-rich surface to ensure strong adhesion of the subsequent plated layers.^[1]

Electroplating enhances the performance of BeCu contacts by improving corrosion resistance, wear resistance, solderability, and electrical conductivity.^{[1][3]} Common plating schemes involve an underlayer of nickel, which acts as a diffusion barrier, followed by a topcoat of gold for superior conductivity and resistance to oxidation.^[1]

Data Presentation: Plating Bath Compositions and Operating Parameters

The following tables summarize the typical compositions and operating parameters for the key electroplating steps involved in processing **copper beryllium** contacts.

Table 1: Nickel Underplate Bath Compositions and Operating Parameters

Parameter	Sulfamate Nickel	Electroless Nickel
Bath Composition		
Nickel Sulfamate	60-100 g/L[4]	Proprietary
Nickel Chloride	10-20 g/L[4]	Proprietary
Boric Acid	40-55 g/L[4]	Proprietary
Operating Parameters		
Temperature	49-71 °C (120-160 °F)[5][6]	-
Current Density	0.5-2.7 A/dm ² (5-25 A/ft ²)[7]	N/A
pH	3.8-4.4[6][8]	-

Table 2: Gold Plating Bath Composition and Operating Parameters

Parameter	Value
Bath Composition	
Potassium Gold Cyanide	1.5-15 g/L[9]
Cobalt Sulfate (Hardener)	As required[4]
Citric Acid / Potassium Citrate (Buffer)	As required[4]
Operating Parameters	
Temperature	-
Current Density	-
pH	< 3.0 (for some formulations)[9]

Table 3: Plating Thickness Specifications

Specification	Class	Minimum Thickness (inches)	Minimum Thickness (μm)	Application Notes
MIL-C-14550B (Copper)	Class 0	0.001-0.005	25.4-127	For heat treatment stop-off.[10][11]
Class 1	0.001	25.4	Underplate for other metals.[10][11]	
Class 2	0.0005	12.7	Underplate for nickel and other metals.[10][11]	
Class 3	0.0002	5.08	To prevent basis metal migration into tin.[10][11]	
Class 4	0.0001	2.54	To prevent basis metal migration into tin.[10][11]	
ASTM B734 (Copper)	Class 25	-	25	Engineering uses.[12]
Class 20	-	20	Engineering uses.[12]	
Class 12	-	12	Engineering uses.[12]	
Class 5	-	5	Engineering uses.[12]	
Class x	As specified	As specified	Engineering uses.[12]	

Experimental Protocols

The following protocols provide a step-by-step guide for the electroplating of **copper beryllium** contacts.

Substrate Preparation (Pre-treatment)

Proper surface preparation is crucial for achieving good adhesion of the plated layers. The goal is to remove surface oxides and create a copper-rich surface.

- **Degreasing:** Remove oils, greases, and other organic contaminants from the surface of the **copper beryllium** contacts.
 - Method: Vapor degreasing with a chlorinated hydrocarbon solvent (e.g., trichloroethylene) or an appropriate aqueous alkaline cleaner.
- **Alkaline Cleaning (Anodic):** Further clean the surface to remove any remaining soils.
 - Solution: Proprietary alkaline cleaner.
 - Procedure: Immerse the contacts and apply an anodic current.
- **Acid Activation:** Remove the beryllium oxide and create a copper-rich surface.
 - Solution: 20% Sulfuric Acid dip.
 - Procedure: Immerse the contacts in the acid solution.
 - Rinse: Thoroughly rinse with deionized water.

Nickel Underplating (Diffusion Barrier)

A nickel underplate serves as a diffusion barrier to prevent the migration of base metal ions into the gold layer, which would degrade its properties.^[1] Sulfamate nickel is often preferred for applications where part flexure is expected due to its higher ductility.^[1]

- **Nickel Strike (Optional but Recommended):** A thin initial layer of nickel to ensure good adhesion.
 - Bath: Wood's Nickel Strike or Sulfamate Nickel Strike.

- Sulfamate Nickel Plating:
 - Bath Composition: See Table 1.
 - Procedure:
 1. Immerse the pre-treated contacts into the sulfamate nickel bath.
 2. Apply the specified current density for a duration calculated to achieve the desired plating thickness (typically 2-5 μm).
 3. Maintain bath temperature and pH within the specified ranges.
 - Rinse: Thoroughly rinse with deionized water.

Gold Plating

Gold is the final layer, providing excellent electrical conductivity and corrosion resistance.

- Gold Plating:
 - Bath Composition: See Table 2.
 - Procedure:
 1. Immerse the nickel-plated contacts into the gold plating bath.
 2. Apply the appropriate current density to achieve the desired thickness (typically 0.5-1.5 μm for electronic connectors).
 - Rinse: Thoroughly rinse with deionized water.
- Drying: Dry the plated contacts using a suitable method, such as a warm air oven.

Quality Control

A series of tests should be performed to ensure the quality and reliability of the plated **copper beryllium** contacts.

Table 4: Quality Control Tests for Plated Contacts

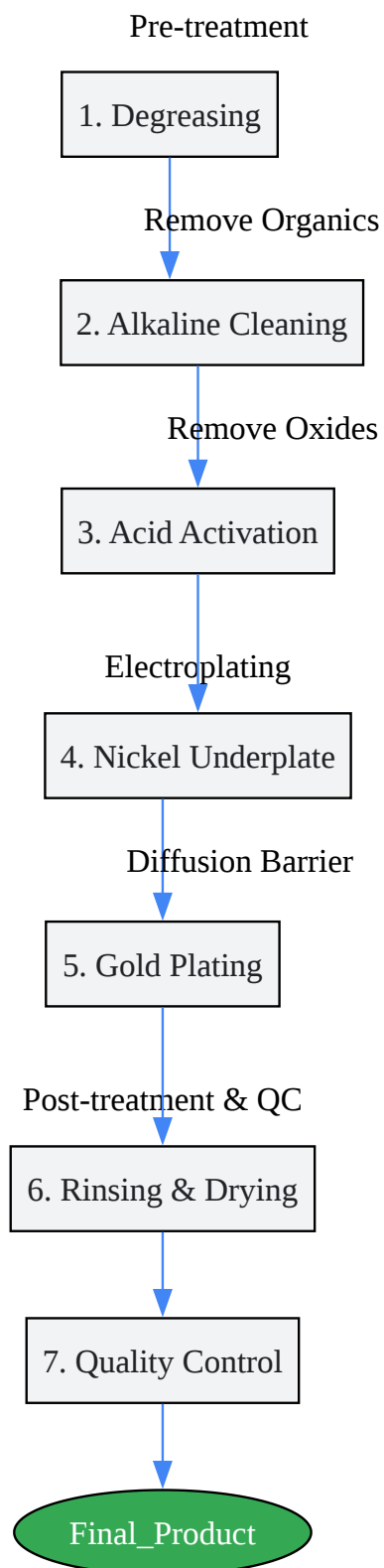
Test	Standard	Purpose	Description
Adhesion	ASTM B571[3]	To assess the bond strength between the plating and the substrate.	Methods include bend tests, where the part is bent to check for flaking or peeling of the coating, and tape tests, where tape is applied and removed to check for plate delamination.[3][13]
Thickness	ASTM B568 (X-Ray Spectrometry)[14]	To ensure the plating meets the specified thickness requirements.	X-ray fluorescence is a non-destructive method widely used for accurately measuring the thickness of thin coatings.[14]
Porosity	-	To detect pores in the coating that could lead to corrosion.	Common methods include exposure to nitric acid fumes or mixed flowing gas to identify sites of corrosion.[13]
Corrosion Resistance	ASTM B117 (Salt Spray)[3]	To evaluate the coating's ability to protect the substrate from corrosion.	The plated contacts are exposed to a salt spray environment for a specified duration (e.g., 96 hours) and then examined for signs of corrosion.[3][13]
Solderability	ASTM B678[15]	To ensure the plated contacts can be reliably soldered.	Parts are typically steam-aged and then dipped in solder to

check for proper
wetting.[\[13\]](#)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for electroplating **copper beryllium** contacts.

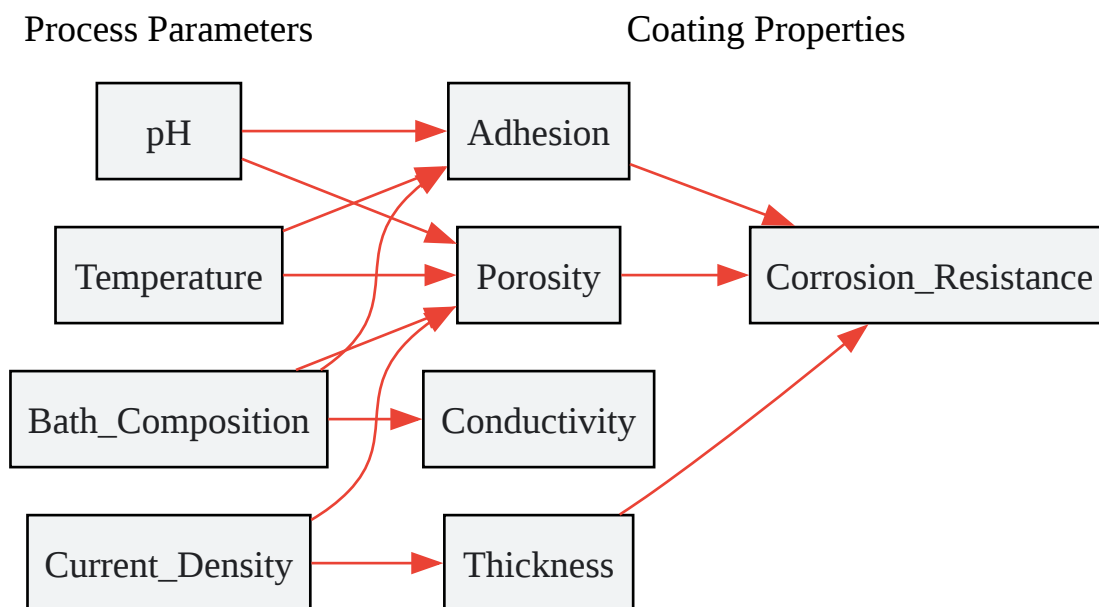


[Click to download full resolution via product page](#)

Caption: Electroplating workflow for **copper beryllium** contacts.

Parameter-Property Relationships

This diagram shows the logical relationship between key electroplating parameters and the final properties of the plated contact.



[Click to download full resolution via product page](#)

Caption: Influence of process parameters on coating properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Beryllium Copper Plating | Beryllium-Copper | Plating on Beryllium [enstechnology.com]
- 2. lfa-wire.com [lfa-wire.com]
- 3. nbnqc.com [nbnqc.com]

- 4. CN112176371A - Electroplating process for plating gold on beryllium copper surface - Google Patents [patents.google.com]
- 5. US4028064A - Beryllium copper plating process - Google Patents [patents.google.com]
- 6. osti.gov [osti.gov]
- 7. fqp-electroplating.com [fqp-electroplating.com]
- 8. columbiachemical.com [columbiachemical.com]
- 9. US4913787A - Gold plating bath and method - Google Patents [patents.google.com]
- 10. advancedplatingtech.com [advancedplatingtech.com]
- 11. scribd.com [scribd.com]
- 12. advancedplatingtech.com [advancedplatingtech.com]
- 13. americanelectro.com [americanelectro.com]
- 14. Testing of Contact Surface Layers - Electrical Contacts [electrical-contacts-wiki.com]
- 15. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Electroplating Copper Beryllium Contacts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143545#electroplating-processes-for-copper-beryllium-contacts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com